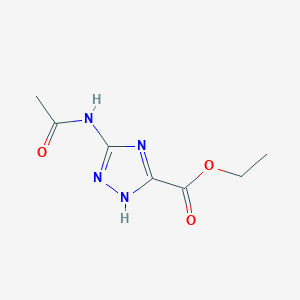

ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H10N4O3 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C7H10N4O3/c1-3-14-6(13)5-9-7(11-10-5)8-4(2)12/h3H2,1-2H3,(H2,8,9,10,11,12) |

InChI Key |

OEHCSEDOFUXCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate. It has been investigated for its efficacy against different cancer cell lines, including non-small cell lung carcinoma (A549) and neuroblastoma (SHSY-5Y). The compound's structural analogs have shown selective cytotoxicity, indicating its potential as a lead compound in cancer therapy.

Case Study:

A study evaluated a series of triazole derivatives, including this compound, against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects with selectivity towards cancer cells over normal fibroblast cells, suggesting a promising therapeutic index for further development .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Its derivatives have shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 12 |

Fungicidal Activity

The compound has been explored for its fungicidal properties against plant pathogens. Its efficacy in inhibiting fungal growth suggests potential use as a fungicide in agricultural practices.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn. The results indicated an improvement in crop yield and quality due to effective disease management.

Chemical Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions that can lead to the development of more potent derivatives. Researchers are focusing on optimizing these synthetic pathways to enhance biological activity and reduce toxicity.

Synthesis Overview:

The compound can be synthesized through the reaction of acetamido derivatives with triazole carboxylic acids under controlled conditions. This method allows for the modification of functional groups to tailor the compound's properties for specific applications.

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron Effects : The acetamido group (-NHCOCH₃) in the target compound enhances hydrogen-bonding capacity compared to unsubstituted (H) or aryl-substituted analogs, making it advantageous for crystal engineering or drug-receptor interactions .

- Steric and Solubility : Bulky substituents like 3,4-dimethoxyphenyl reduce reaction yields due to steric hindrance during cyclization , while methoxyphenyl groups increase lipophilicity, impacting bioavailability .

Biological Activity

Ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its chemical formula is . The presence of the acetamido group enhances its solubility and biological activity compared to other triazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound can modulate enzyme activities that are crucial for various metabolic pathways. For instance, it has been shown to inhibit enzymes involved in nucleic acid synthesis, which is vital for the proliferation of certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of bacterial strains. The compound exhibits notable activity against:

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for these pathogens:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Enterococcus faecalis | 16 |

These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research indicates that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human cancer cells such as:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are shown in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in vivo. For example:

- Chagas Disease Model : In a mouse model infected with Trypanosoma cruzi, treatment with the compound led to a significant reduction in parasitic load compared to control groups. The study reported a reduction in parasitemia by over 75% after treatment .

- Synergistic Effects : When combined with standard antibiotics like amoxicillin or antifungal agents like fluconazole, this compound exhibited synergistic effects that enhanced overall antimicrobial efficacy .

Q & A

Q. What established synthetic routes exist for ethyl 3-acetamido-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

A common method involves cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate under reflux in ethanol. Key parameters for optimization include:

- Reaction time : Prolonged reflux (4–6 hours) ensures complete cyclization .

- Acid catalysis : Adding glacial acetic acid (5 drops per 0.001 mol substrate) improves reaction efficiency .

- Solvent removal : Reduced-pressure evaporation minimizes thermal degradation of intermediates .

Yield improvements (>70%) are achievable by monitoring intermediates via LC-MS and adjusting stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H NMR : Look for triplet signals near δ 1.3–1.4 ppm (ethyl CH3) and quartets at δ 4.4–4.5 ppm (OCH2). Aromatic protons in substituted derivatives appear as singlet or multiplet peaks between δ 7.2–8.8 ppm .

- LC-MS : The molecular ion [M+H]+ for the parent compound (C7H9N4O3) is expected at m/z 205. Fragmentation patterns confirm substituent stability .

- IR : Strong absorbance bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis of derivatives?

- Reaction path searching : Tools like the ICReDD platform integrate quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclocondensation reactions .

- Machine learning : Train models on existing triazole synthesis datasets to recommend optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., acetic acid vs. H2SO4) for new derivatives .

- Energy profiling : Calculate activation barriers for competing pathways (e.g., acylation vs. alkylation) to prioritize routes with lower energy intermediates .

Q. What strategies resolve crystallographic data contradictions in hydrogen bonding analysis?

- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D (donor)-A (acceptor) patterns) and identify motifs like R₂²(8) rings in crystal packing .

- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in acetamido groups. Compare residual electron density maps to validate H-bond geometries .

- Twinned data : For twinned crystals, employ SHELXD for phasing and SHELXE for density modification to reconstruct accurate H-bond networks .

Q. How can reaction byproducts be analyzed and minimized during synthesis?

- Byproduct identification : Use LC-MS/MS to detect common impurities (e.g., uncyclized hydrazides or ester hydrolysis products). For example, m/z 247 [M+H]+ may indicate 3-(2-aminophenyl) derivatives .

- Process control : Introduce scavengers (e.g., molecular sieves) to absorb water and suppress hydrolysis. Optimize pH (4–6) to stabilize intermediates .

- Chromatographic purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the target compound from byproducts .

Q. What methodologies elucidate supramolecular architecture in crystal structures?

- X-ray crystallography : Resolve π-π stacking distances (typically 3.5–4.0 Å) between triazole rings and acetamido groups. Validate using Mercury software for packing diagrams .

- Hirshfeld surface analysis : Map dₙᵒʳₘ surfaces to quantify intermolecular interactions (e.g., H-bond contribution >30% in triazole derivatives) .

- Thermal analysis : Correlate DSC/TGA data with crystal stability; decomposition above 185°C suggests robust H-bond networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.